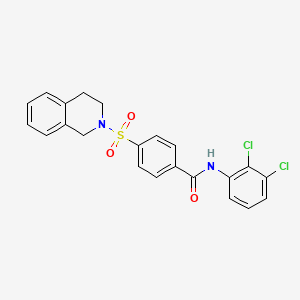

2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

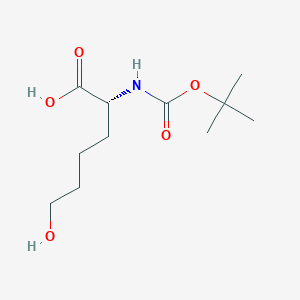

The compound “2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride” is a complex organic molecule. It contains functional groups such as dimethoxyphenyl, oxadiazol, and ethanamine .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, isoquinoline derivatives have been synthesized via intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine .Scientific Research Applications

Characterization and Metabolism

Characterization of Cytochrome P450 Enzymes in Metabolism : This compound is part of a class of potent serotonin 5-HT2A receptor agonists known for their hallucinogenic effects. A study focused on characterizing the cytochrome P450 enzymes involved in the metabolism of related compounds, highlighting the metabolic pathways including hydroxylation and O-demethylation, which are crucial for understanding their pharmacokinetics and potential interactions with other drugs (Nielsen et al., 2017).

Chemical Synthesis and Structural Analysis

Novel Derivatives and Antitumor Activity : Research into the synthesis, structural analysis, and antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from similar compounds, has been conducted to improve lipophilicity and transport through cell barriers, assessing their in vitro anticancer activity across various cell lines (Maftei et al., 2016).

Antimicrobial and Anti-Proliferative Activities : Another study explored the synthesis of N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, evaluating their antimicrobial and anti-proliferative activities against various bacteria, fungi, and cancer cell lines. This research highlights the therapeutic potential of these compounds in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).

Neuropharmacological Effects

Comparative Neuropharmacology : A study investigated the neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens compared to their 2C counterparts in rats, focusing on their potency as 5-HT2A receptor agonists and the resultant behavioral effects. These findings are relevant to understanding the psychoactive effects and potential therapeutic applications or risks associated with these compounds (Elmore et al., 2018).

Toxicological Studies

Cardiotoxicity Evaluation : Research on two related compounds, 25D-NBOMe and 25C-NBOMe, evaluated their potential cardiotoxic effects through in vitro and in vivo studies, including their effects on cell viability, electrocardiography, and potassium channels. These studies are crucial for assessing the safety profile of these substances (Yoon et al., 2019).

Future Directions

properties

IUPAC Name |

2-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3.ClH/c1-16-9-5-3-4-8(11(9)17-2)12-14-10(6-7-13)15-18-12;/h3-5H,6-7,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXUIYOGGOUJNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NC(=NO2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2385376.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2385383.png)

![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]prop-2-enamide](/img/structure/B2385385.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzamide](/img/structure/B2385392.png)

![3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2385393.png)

![6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2385394.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2385395.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2385396.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2385398.png)